molecular formula C6H4AsClO B13821175 ARSINE, (p-CHLOROPHENYL)OXO- CAS No. 3134-98-3

ARSINE, (p-CHLOROPHENYL)OXO-

Cat. No.: B13821175
CAS No.: 3134-98-3
M. Wt: 202.47 g/mol
InChI Key: JTEYEHMQBORHHC-UHFFFAOYSA-N
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Description

(p-Chlorophenyl)oxoarsine is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to an oxoarsine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (p-Chlorophenyl)oxoarsine typically involves the reaction of p-chlorophenyl derivatives with arsenic trioxide under controlled conditions. One common method includes the use of p-chlorophenyl isothiocyanate, which can be prepared by treating an alcoholic solution of sym-di-p-chlorophenyl thiourea with iodine . Another method involves the reaction of p-chloroaniline with thiophosgene .

Industrial Production Methods: Industrial production of (p-Chlorophenyl)oxoarsine often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the careful handling of reagents and strict adherence to safety protocols due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions: (p-Chlorophenyl)oxoarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert (p-Chlorophenyl)oxoarsine to its lower oxidation state forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and other strong bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trihydride compounds.

Scientific Research Applications

Chemistry: (p-Chlorophenyl)oxoarsine is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.

Biology: In biological research, (p-Chlorophenyl)oxoarsine is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of arsenic-based drugs for treating certain types of cancer.

Industry: In industrial applications, (p-Chlorophenyl)oxoarsine is used in the production of specialized chemicals and materials, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of (p-Chlorophenyl)oxoarsine involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular toxicity. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: (p-Chlorophenyl)oxoarsine stands out due to its unique combination of a chlorophenyl group and an oxoarsine moiety, which imparts distinct chemical properties and reactivity

Properties

CAS No.

3134-98-3

Molecular Formula

C6H4AsClO

Molecular Weight

202.47 g/mol

IUPAC Name

1-arsoroso-4-chlorobenzene

InChI

InChI=1S/C6H4AsClO/c8-6-3-1-5(7-9)2-4-6/h1-4H

InChI Key

JTEYEHMQBORHHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[As]=O

Origin of Product

United States

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